2-(dimethylamino)-1,3-benzothiazol-6-yl 4-[cyclohexyl(methyl)sulfamoyl]benzoate
Description
2-(Dimethylamino)-1,3-benzothiazol-6-yl 4-[cyclohexyl(methyl)sulfamoyl]benzoate is a synthetic compound structurally characterized by a benzothiazole core substituted with a dimethylamino group at the 2-position and a sulfamoyl benzoate ester moiety at the 6-position.
Properties
IUPAC Name |
[2-(dimethylamino)-1,3-benzothiazol-6-yl] 4-[cyclohexyl(methyl)sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-25(2)23-24-20-14-11-18(15-21(20)31-23)30-22(27)16-9-12-19(13-10-16)32(28,29)26(3)17-7-5-4-6-8-17/h9-15,17H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQFGZPBKRXYRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-1,3-benzothiazol-6-yl 4-[cyclohexyl(methyl)sulfamoyl]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the dimethylamino group and the sulfamoyl benzoate moiety. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-1,3-benzothiazol-6-yl 4-[cyclohexyl(methyl)sulfamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzothiazole derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
2-(dimethylamino)-1,3-benzothiazol-6-yl 4-[cyclohexyl(methyl)sulfamoyl]benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may serve as a probe or marker in biological studies due to its unique chemical properties.
Industry: Used in the production of advanced materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-1,3-benzothiazol-6-yl 4-[cyclohexyl(methyl)sulfamoyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with sulfonylurea herbicides, such as sulfonamide-linked aromatic rings and heterocyclic groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core: Unlike triazine-based sulfonylureas (e.g., metsulfuron-methyl), the target compound employs a benzothiazole ring. Benzothiazoles are known for enhanced electron-withdrawing properties and metabolic stability, which may influence binding kinetics to ALS or other targets .
Sulfamoyl vs. Sulfonylurea Linkage : The absence of a urea bridge in the target compound distinguishes it from classical sulfonylureas. The cyclohexyl(methyl)sulfamoyl group may reduce hydrolysis susceptibility but could alter target specificity.
Substituent Effects: The dimethylamino group on benzothiazole may improve systemic translocation in plants compared to methoxy or methyl groups on triazines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
